4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context and Evolution of Pyrrolo[2,3-b]pyridine Synthesis and Applications
The synthesis of the pyrrolo[2,3-b]pyridine core has evolved significantly over the years, with early methods often requiring harsh conditions. Classic indole (B1671886) syntheses, such as the Madelung and Fischer methods, were adapted for the creation of azaindoles. More contemporary and versatile approaches, like the Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes, have proven effective for preparing various azaindole analogues. pharmablock.com Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have further expanded the synthetic toolkit, allowing for precise and efficient modification of the 7-azaindole (B17877) template. rsc.org
Historically, the applications of pyrrolo[2,3-b]pyridine derivatives have been most prominent in drug discovery. This scaffold is a key component in numerous kinase inhibitors, a critical class of drugs targeting enzymes involved in cell signaling pathways. nih.govnih.gov A notable example is Vemurafenib, a B-raf enzyme inhibitor approved for treating late-stage melanoma, which features a 7-azaindole core. pharmablock.comgoogle.com The versatility of this scaffold has led to its investigation in a wide range of therapeutic areas, including cancer, neurological disorders, and inflammatory diseases. nih.govchemimpex.com
Significance of Halogenation in Heterocyclic Chemistry, with Specific Reference to Pyrrolo[2,3-b]pyridine Derivatives
Halogenation is a fundamental strategy in organic and medicinal chemistry for modifying the properties of heterocyclic compounds. chemimpex.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto a scaffold like pyrrolo[2,3-b]pyridine serves several critical functions.
First, halogens act as versatile synthetic handles. The carbon-halogen bond provides a reactive site for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. nih.govacs.org This allows chemists to readily introduce a wide variety of substituents to build molecular complexity and fine-tune biological activity. rsc.org For instance, a chloro-substituted azaindole can be a precursor for synthesizing more complex derivatives by replacing the chlorine with other functional groups. chemimpex.comnih.govchemicalbook.com
Second, halogens directly influence the electronic and steric properties of a molecule. The high electronegativity of atoms like fluorine can alter the acidity or basicity of nearby functional groups and create specific dipole moments that enhance binding to biological targets. Halogen atoms can also modulate a compound's metabolic stability, lipophilicity, and membrane permeability, which are crucial pharmacokinetic parameters. pharmablock.com In the context of pyrrolo[2,3-b]pyridines, strategic halogenation has been shown to be critical for achieving high potency and selectivity in kinase inhibitors. acs.org
Rationale for Investigating 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold
Specific research data detailing the rationale for the investigation of this compound is not available in the reviewed literature.
Overview of Research Directions and Scope of the Outline
Specific research directions for this compound could not be identified in the available scientific and patent literature.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHZCNXNOAJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262116 | |
| Record name | 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-91-8 | |
| Record name | 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
De Novo Construction of the Pyrrolo[2,3-b]pyridine Ring System
The initial formation of the fused bicyclic 1H-pyrrolo[2,3-b]pyridine skeleton is a fundamental step that can be achieved through several synthetic routes. These methods focus on building the ring system from acyclic or monocyclic precursors.
Cyclization Reactions for Core Formation from Precursors
Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[2,3-b]pyridine core. These reactions typically involve the formation of one of the heterocyclic rings by intramolecularly joining reactive ends of a suitably designed precursor. For instance, a common strategy involves the condensation of a substituted pyrrole (B145914) with a three-carbon synthon to form the pyridine (B92270) ring. One such approach is the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid to yield substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net
Another powerful cyclization method is the Bartoli indole (B1671886) synthesis, which has been adapted for the creation of azaindoles. This reaction typically involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to construct the pyrrole ring. nbuv.gov.ua Reductive cyclization of enamines derived from 3-nitropyridines also provides an efficient route to the pyrrolo[2,3-b]pyridine core. nbuv.gov.ua
| Precursor Type | Reaction/Conditions | Product | Reference |
| 2-amino-1H-pyrrole-3-carbonitrile | Cyclo-condensation with active methylene compounds | Substituted 1H-pyrrolo[2,3-b]pyridine | ajol.inforesearchgate.net |
| Nitro-substituted pyridine | Bartoli reaction with vinyl Grignard reagent | 1H-pyrrolo[2,3-b]pyridine | nbuv.gov.ua |
| Enamines from 3-nitropyridines | Reductive cyclization | 1H-pyrrolo[2,3-b]pyridine | nbuv.gov.ua |
Multi-step Synthesis Approaches for the 1H-Pyrrolo[2,3-b]pyridine Skeleton
Multi-step syntheses allow for the gradual and controlled assembly of the 1H-pyrrolo[2,3-b]pyridine skeleton, offering flexibility in introducing various substituents. A representative multi-step synthesis might begin with a functionalized pyridine derivative. For example, starting from a substituted pyridine, a sequence of reactions including nucleophilic substitution, cyclization, and aromatization can be employed to build the fused pyrrole ring.
A documented approach involves starting with 2-amino-3-iodopyridine, which can be elaborated into a variety of 2-substituted 7-azaindole (B17877) derivatives through a two-step procedure. organic-chemistry.org Similarly, chloroamino-N-heterocycles can serve as starting materials for a two-step route involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization to afford a range of azaindoles. organic-chemistry.org These multi-step sequences are advantageous for creating a library of analogs with diverse substitution patterns.
Comparison of Classical Synthetic Strategies in Pyrrolo[2,3-b]pyridine Chemistry
Classical indole syntheses have been adapted for the preparation of the analogous pyrrolo[2,3-b]pyridine system, with the Fischer and Madelung syntheses being notable examples. rsc.orgrsc.org
The Fischer indole synthesis , when applied to pyridylhydrazones, can yield 7-azaindoles. This method involves the acid-catalyzed cyclization of a pyridylhydrazone, typically formed from the condensation of a pyridylhydrazine with an aldehyde or ketone. While effective for certain substituted derivatives, the Fischer synthesis can sometimes be limited by the harsh acidic conditions and the availability of the requisite pyridylhydrazines. researchgate.net
The Madelung synthesis offers an alternative route, involving the intramolecular cyclization of an N-(pyridyl)amide at high temperatures with a strong base. This method is particularly useful for the synthesis of non-substituted or alkyl-substituted pyrrolo[2,3-b]pyridines. rsc.org However, the forcing conditions can limit its applicability to substrates with sensitive functional groups.
| Synthetic Strategy | General Description | Advantages | Limitations | Reference |
| Fischer Synthesis | Acid-catalyzed cyclization of pyridylhydrazones. | Can introduce substituents at the 2 and 3 positions. | Requires harsh acidic conditions; availability of precursors. | rsc.orgresearchgate.net |
| Madelung Synthesis | High-temperature, base-catalyzed cyclization of N-(pyridyl)amides. | Good for preparing simpler, unsubstituted analogs. | Forcing reaction conditions; limited functional group tolerance. | rsc.org |
Regioselective Halogenation Strategies for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Once the 1H-pyrrolo[2,3-b]pyridine core is established, the introduction of chloro and fluoro substituents at specific positions is required to obtain the target compound. Regioselectivity is paramount in these steps to ensure the correct isomer is formed.
Methods for Selective Chlorination at Position 4
The selective introduction of a chlorine atom at the C4 position of the pyrrolo[2,3-b]pyridine ring is a crucial transformation. One common strategy involves the N-oxidation of the pyridine nitrogen, which activates the C4 position towards nucleophilic substitution. The resulting N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to install the chlorine atom. chemicalbook.com The use of diisopropylethylamine (DIPEA) as a catalyst in this reaction has been shown to improve yields. chemicalbook.com
Another approach to achieve regioselective C4-alkylation, which can be conceptually extended to halogenation, involves the use of a blocking group on the pyridine nitrogen. This directs the incoming substituent to the C4 position. nih.govchemrxiv.orgchemrxiv.org While this has been demonstrated for alkyl groups via a Minisci-type reaction, similar principles could be applied to direct halogenating agents.
| Method | Reagents | Key Features | Reference |
| N-Oxidation/Chlorination | 1. H₂O₂ (or other oxidant) 2. POCl₃, DIPEA | Activates the C4 position for nucleophilic attack. | chemicalbook.com |
| Blocking Group Strategy | Maleate-derived blocking group | Directs functionalization to the C4 position. | nih.govchemrxiv.orgchemrxiv.org |
Methods for Selective Fluorination at Position 6
Selective fluorination of the pyrrolo[2,3-b]pyridine ring system at the C6 position often relies on building the fluorinated pyridine ring prior to the formation of the fused pyrrole. For instance, starting with a pre-fluorinated pyridine derivative, such as a fluorinated 2-aminopyridine, allows for the construction of the pyrrole ring onto a scaffold that already contains the desired fluorine substituent.
A patent describes the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline, which involves the nitration of a 7-fluoro-4-hydroxy quinazoline (B50416) intermediate. google.com While this is a different heterocyclic system, the principle of introducing substituents onto a pre-fluorinated ring is a common and effective strategy in heterocyclic chemistry to control regioselectivity. Boron-directed benzannulation methods also offer a route to fluorinated heteroarenes with complete regiocontrol. nih.gov
Palladium-Catalyzed and Other Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds like this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov In the context of this compound, this reaction can be used to introduce a wide variety of substituents at the chloro- and other halogenated positions.
Research on the related 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has shown that chemoselective Suzuki-Miyaura coupling can be achieved. nih.gov The oxidative addition of palladium occurs preferentially at the more reactive C-I bond over the C-Cl bond, allowing for selective functionalization at the C2 position. nih.gov This strategy has been successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
A typical Suzuki-Miyaura reaction on a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate involves the following conditions:
| Component | Example Reagents/Conditions | Reference |
| Substrate | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Boronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid | nih.gov |
| Catalyst | Pd2(dba)3 or Pd(PPh3)4 | nih.gov |
| Base | K2CO3 | nih.gov |
| Solvent | 1,4-dioxane:water (1:1) | nih.gov |
| Temperature | 80-100 °C | nih.gov |
This methodology is expected to be applicable to the this compound scaffold, allowing for the introduction of aryl or heteroaryl groups at the 4-position, assuming appropriate catalyst and reaction conditions are chosen to facilitate the reaction at the less reactive C-Cl bond.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This reaction is particularly useful for introducing amino substituents at the 4-position of the this compound core.
In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was successfully performed on a 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov The choice of palladium catalyst and ligand is crucial for the success of this reaction.
| Component | Example Reagents/Conditions | Reference |
| Substrate | 4-chloro-2-aryl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Amine | Secondary amines | nih.gov |
| Catalyst | Pd2(dba)3 with RuPhos or XPhos Pd G2 | nih.gov |
| Base | NaOtBu | nih.gov |
| Solvent | Toluene | nih.gov |
| Temperature | 110 °C | nih.gov |
It is important to note that the pyrrole nitrogen must be protected for the Buchwald-Hartwig amination to proceed efficiently. nih.gov The presence of an unprotected N-H group can interfere with the catalytic cycle. The specific conditions, particularly the choice of ligand, can significantly impact the reaction outcome.
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other cross-coupling methods can be employed to further diversify the this compound scaffold.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This would allow for the introduction of alkynyl moieties at the 4-position of the target compound, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions. The Sonogashira coupling has been successfully applied to other halogenated pyridine and purine (B94841) systems. soton.ac.ukrsc.org
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction could be used to introduce alkenyl substituents at the 4-position of the this compound core, providing access to a different class of derivatives.
Protection and Deprotection Strategies for the Pyrrole Nitrogen (N-1)
The protection of the pyrrole nitrogen (N-1) in the 1H-pyrrolo[2,3-b]pyridine ring system is often a necessary step in multi-step syntheses. The N-H proton is acidic and can interfere with various reactions, including metal-catalyzed cross-couplings and reactions involving strong bases.
The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other functional groups in the molecule.
| Protecting Group | Abbreviation | Key Features | Reference |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. Deprotected under acidic conditions (e.g., TFA) or with fluoride (B91410) sources. | nih.gov |
| tert-Butoxycarbonyl | Boc | Commonly used for protecting amines. Stable to basic conditions but readily cleaved under acidic conditions. | General |
| Tosyl (p-toluenesulfonyl) | Ts | A robust protecting group, stable to acidic and many oxidative and reductive conditions. Removed under strongly reducing conditions or with strong bases. | General |
The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been effectively used in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov It proved to be stable during both Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. However, challenges were encountered during the final deprotection step, where the release of formaldehyde (B43269) led to the formation of side products. nih.gov This highlights the importance of carefully considering the deprotection strategy when selecting a protecting group.
Sustainable and Scalable Synthetic Methodologies
As the demand for complex heterocyclic compounds in various industries grows, so does the need for synthetic methods that are not only efficient but also sustainable and scalable. This involves adhering to the principles of green chemistry and developing robust processes suitable for large-scale production.
Exploration of Green Chemistry Principles in Synthetic Route Design
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, several strategies can be employed. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, for constructing C-C and C-N bonds is a step towards sustainability, as these reactions are highly efficient and can reduce the number of synthetic steps. mdpi.comnih.gov
Further alignment with green chemistry can be achieved by:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste.
Benign Solvents: Replacing hazardous organic solvents with safer alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions. organic-chemistry.org
Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net
| Green Chemistry Principle | Application in Pyrrolopyridine Synthesis |
|---|---|
| Catalysis | Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build the core structure. mdpi.com |
| Energy Efficiency | Adoption of microwave irradiation to accelerate reactions and reduce energy usage. researchgate.netresearchgate.net |
| Safer Solvents | Exploring aqueous conditions or solvent-free reactions to minimize volatile organic compound (VOC) emissions. organic-chemistry.org |
| Waste Prevention | Developing one-pot or tandem reactions to reduce intermediate isolation and purification steps, thus minimizing waste. researchgate.netrsc.org |
Development of Industrial-Scale Preparation Methods
Transitioning a synthetic route from laboratory scale to industrial scale presents a unique set of challenges. The ideal industrial process should be cost-effective, safe, reliable, and produce a high-purity product with high yield. For compounds like this compound, this requires moving away from costly reagents and purification methods like column chromatography.
Another approach involves the N-oxidation of the 7-azaindole core, followed by chlorination using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com Such methods have been optimized to achieve high yields on a larger scale. chemicalbook.com The focus of these industrial methods is on operational simplicity, cost reduction, and ensuring the safety and reliability of the process. google.com
Reactivity and Derivatization of 4 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring of the 7-azaindole (B17877) scaffold is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of electron-withdrawing halogen atoms.
Both the C-4 and C-6 positions, bearing chloro and fluoro substituents respectively, are activated for nucleophilic attack. The regioselectivity of SNAr reactions on di-substituted pyridines is determined by a combination of electronic and steric factors. In related heterocyclic systems like 2,4-dichloroquinazolines, substitution is well-documented to occur preferentially at the C-4 position. mdpi.com For 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, the specific position that reacts depends on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the fused pyrrole (B145914) ring and the pyridine nitrogen atom influences the electrophilicity of both carbon centers, making them viable sites for substitution.
In the context of SNAr reactions, the identity of the halogen has a significant and somewhat counterintuitive effect on reactivity. The typical reactivity order is F > Cl > Br > I. researchgate.net This is contrary to the trend of leaving group ability (I > Br > Cl > F) seen in SN1 and SN2 reactions.
This table presents generalized reactivity trends.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution is a hallmark reaction of electron-rich aromatic systems. In the this compound molecule, the pyrrole ring is significantly more electron-rich than the halogenated pyridine ring and is thus the primary site for EAS.
The pyrrole ring is highly activated towards electrophilic attack. In unsubstituted pyrrole, EAS preferentially occurs at the C-2 position (α to the nitrogen) because the resulting cationic intermediate (arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at C-3 (two resonance structures). uobaghdad.edu.iquop.edu.pk However, in the 1H-pyrrolo[2,3-b]pyridine system, the C-2 position is occupied by the ring fusion. Therefore, electrophilic substitution is directed to the C-3 position of the pyrrole ring.
However, through resonance, the lone pairs on the halogen atoms can donate electron density to the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, these deactivating inductive effects from the C-4 and C-6 halogens further reduce the reactivity of the already electron-poor pyridine ring, reinforcing the preference for EAS to occur on the more nucleophilic pyrrole ring.
Reactions at the Pyrrole Nitrogen (N-1)
The proton on the pyrrole nitrogen (N-1) is moderately acidic (pKa of pyrrole is ~17.5) and can be removed by a sufficiently strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi). wikipedia.org Deprotonation yields a pyrrolide anion, which is a potent nucleophile.
This anion can then react with various electrophiles, leading to substitution at the N-1 position. This is a common and effective strategy for functionalizing the nitrogen of the pyrrole ring. Typical reactions include:
N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide).
N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride).
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride).
These reactions provide a reliable method for introducing a wide range of substituents at the N-1 position, which can be used to modulate the compound's properties or to install protecting groups for subsequent chemical transformations.
Table 2: Examples of Reactions at the Pyrrole N-1 Position
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-pyrrolo[2,3-b]pyridine |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | N-Acyl-pyrrolo[2,3-b]pyridine |
| N-Sulfonylation | 1. Strong Base (e.g., NaH) 2. Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-pyrrolo[2,3-b]pyridine |
This table illustrates common synthetic transformations for the pyrrole nitrogen.
Alkylation and Acylation of the N-1 Position
The N-1 position of the pyrrole ring in 7-azaindole derivatives is a common site for functionalization. Both alkylation and acylation reactions introduce substituents that can modulate the compound's physicochemical properties and biological activity.
Alkylation: The nitrogen atom of the pyrrole moiety in the 7-azaindole system can be readily alkylated under basic conditions. While specific studies on this compound are not extensively documented, the general reactivity of the 7-azaindole core suggests that deprotonation with a suitable base, such as sodium hydride (NaH) or an organolithium reagent, followed by treatment with an alkyl halide, would lead to the corresponding N-1 alkylated product. The choice of base and solvent is crucial to control the regioselectivity and avoid side reactions. For instance, in related systems, the use of butyllithium has been shown to facilitate selective alkylation. rsc.orgmit.edu
Acylation: Acylation of the N-1 position is another important transformation. Direct N-acylation of 7-azaindoles can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. A one-pot direct N-acylation method using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system has been developed for less nucleophilic N-heterocycles, which could be applicable to this compound. rsc.org This method avoids the need for pre-activating the carboxylic acid and often proceeds under mild conditions.
Table 1: General Conditions for N-1 Functionalization of 7-Azaindoles
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Alkylation | Alkyl halide, Base (e.g., NaH, BuLi), Anhydrous solvent (e.g., DMF, THF) | N-1 Alkylated 7-azaindole | rsc.orgmit.edu |
| Acylation | Acyl chloride or anhydride, Base (e.g., pyridine, triethylamine) | N-1 Acylated 7-azaindole | rsc.org |
| One-pot Acylation | Carboxylic acid, DMAPO, Boc2O | N-1 Acylated 7-azaindole | rsc.org |
Formation of N-Oxides and Their Reactivity
Oxidation of the pyridine nitrogen atom to form an N-oxide is a key strategy for modifying the reactivity of the 7-azaindole scaffold. The resulting N-oxide can activate the pyridine ring towards nucleophilic substitution, particularly at the C-4 and C-6 positions.
Formation of N-Oxides: The formation of 7-azaindole N-oxides is typically achieved by treating the parent heterocycle with an oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The reaction conditions are generally mild, allowing for the selective oxidation of the more basic pyridine nitrogen over the less reactive pyrrole nitrogen.
Reactivity of N-Oxides: The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. This enhanced reactivity is particularly useful for introducing substituents at the 4-position. For example, treatment of a 7-azaindole N-oxide with phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can introduce a chlorine or bromine atom at the C-4 position. researchgate.net This strategy is a common method for the synthesis of 4-halo-7-azaindoles, which are versatile intermediates for further functionalization. The N-oxide can be subsequently removed by deoxygenation, typically using a reducing agent like phosphorus trichloride (B1173362) (PCl₃) or by catalytic hydrogenation.
Functional Group Transformations on the Pyrrolo[2,3-b]pyridine Scaffold
The halogen substituents on the this compound ring are valuable handles for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
Modification of Halogen Atoms to Other Functional Groups
The differential reactivity of the chlorine and fluorine atoms on the pyridine ring allows for selective functionalization. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the derivatization of halo-7-azaindoles. For instance, the chlorine atom at the C-4 position can be selectively displaced in Suzuki-Miyaura couplings with boronic acids to form C-C bonds. nih.gov Similarly, Buchwald-Hartwig amination allows for the introduction of various amine functionalities at the C-4 position by reacting with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. mit.edunih.gov The fluorine atom at the C-6 position is generally less reactive under these conditions, allowing for selective functionalization at C-4. However, under more forcing conditions, substitution of the fluorine atom may also be possible.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the presence of halogen atoms, facilitates nucleophilic aromatic substitution reactions. The chlorine atom at C-4 is a good leaving group and can be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functional groups. The reactivity in SNAr reactions is dependent on the nature of the nucleophile and the reaction conditions.
Table 2: Representative Functional Group Transformations of Halo-7-Azaindoles
| Reaction Type | Position | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-4 (Cl) | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/heteroaryl-7-azaindole | nih.gov |
| Buchwald-Hartwig Amination | C-4 (Cl) | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Base (e.g., NaOtBu) | 4-Amino-7-azaindole | nih.gov |
| Nucleophilic Substitution | C-4 (Cl) | Nucleophile (e.g., NaOMe, RSH), Solvent (e.g., DMF) | 4-Substituted-7-azaindole | google.com |
Carbonylation and Hydroxylation Reactions
Carbonylation: Palladium-catalyzed carbonylation reactions provide a direct route to introduce carbonyl-containing functional groups onto the 7-azaindole scaffold. A notable development is the aminocarbonylation of halo-substituted 7-azaindoles using chloroform (B151607) as a carbon monoxide source. researchgate.net This method allows for the straightforward incorporation of an amide functional group, which is a common moiety in bioactive molecules. This transformation is expected to be applicable to the 4-chloro position of this compound.
Hydroxylation: The introduction of a hydroxyl group can be achieved through nucleophilic substitution of a halogen atom, typically the more reactive chlorine at the C-4 position. This can be accomplished by reaction with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, often at elevated temperatures. Alternatively, hydroxylation can be achieved via the formation of a boronic ester at the halogenated position followed by oxidation.
Emerging Reactivity Profiles and Novel Transformations
Research into the functionalization of the 7-azaindole nucleus continues to evolve, with new methodologies providing access to previously inaccessible chemical space.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. Rhodium-catalyzed C-H activation has been utilized for the synthesis of 7-azaindoles. rsc.orgnih.gov While specific examples on this compound are scarce, the principles of C-H activation could potentially be applied to the pyrrole or pyridine rings of this scaffold for the introduction of new substituents.
Ring Transformations: Although less common, ring transformation reactions of pyrrolopyridine derivatives have been reported. For instance, unexpected ring transformations of pyridinium (B92312) N-arylimides have led to the formation of pyrrolo[3,2-b]pyridine derivatives. uea.ac.uk Such novel reactivity profiles highlight the potential for skeletal diversification of the 7-azaindole core, which could lead to the discovery of new scaffolds with unique biological properties.
Computational and Theoretical Studies on 4 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular structure and behavior. For the pyrrolo[2,3-b]pyridine scaffold, these calculations offer insights into how substituents like chlorine and fluorine modify the electronic landscape of the parent molecule.
The introduction of chlorine and fluorine atoms at the 4- and 6-positions, respectively, significantly perturbs the electronic structure of the 1H-pyrrolo[2,3-b]pyridine core. Both halogens are highly electronegative, leading to a redistribution of electron density across the bicyclic system. The chlorine atom at the 4-position of the pyridine (B92270) ring acts as an electron-withdrawing group, enhancing the electrophilicity of the ring.
Theoretical studies on the closely related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, using DFT calculations and experimental charge density analysis have provided a quantitative picture of these effects. nih.gov Analysis of the topology of electron density establishes the covalent nature of the N–C and C–C bonds within the fused ring system. nih.gov Key findings from such analyses on the chloro-analog are summarized below, which serve as a strong baseline for understanding the title compound. The addition of a highly electronegative fluorine atom at the 6-position is expected to further polarize the molecule, drawing electron density towards the pyridine moiety.
Table 1: Topological Parameters for Selected Bonds in a Related Pyrrolopyridine Analog
Data extrapolated from studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine.
| Bond | Electron Density (e Å⁻³) | Laplacian (e Å⁻⁵) | Bond Character |
|---|---|---|---|
| N-C | 2.07 - 2.74 | -11.37 to -19.20 | Covalent |
This interactive table summarizes the topological parameters derived from high-resolution X-ray diffraction data, indicating strong covalent character within the ring system.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals determine how a molecule interacts with other reagents. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting sites prone to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies for a Related Pyrrolopyridine Analog
Data based on DFT calculations for 4-chloro-1H-pyrrolo[2,3-b]pyridine.
| Molecular Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | - | Nucleophilicity / Electron Donation |
| LUMO | - | Electrophilicity / Electron Acceptance |
| HOMO-LUMO Gap | 3.59 | Kinetic Stability |
This interactive table presents the key energy values from FMO analysis, highlighting the molecule's stability.
Conformational Analysis and Tautomerism Studies
The 1H-pyrrolo[2,3-b]pyridine scaffold can exist in different tautomeric forms, and its conformational preferences are influenced by the nature and position of its substituents.
The parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is known to exhibit tautomerism involving proton transfer between the pyrrole (B145914) nitrogen (N1) and the pyridine nitrogen (N7). This results in an equilibrium between the 1H- and the 7H-tautomeric forms. Computational studies, often employing DFT, are used to calculate the relative energies of these tautomers and the energy barrier for the interconversion process. researchgate.netnih.gov For the parent 7-azaindole (B17877), the 1H-tautomer is the more stable form. The presence of halogen substituents can influence the relative stability of these tautomers by altering the acidity of the N-H proton and the basicity of the pyridine nitrogen. While specific energetic data for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is not available, theoretical calculations would be necessary to determine the precise energy differences and equilibrium constants between its potential tautomeric forms.
While the fused ring system of this compound is largely planar, the halogen substituents can influence intermolecular interactions and the molecule's preferred orientation in a larger assembly (e.g., a crystal lattice or a protein binding site). The specific properties of fluorine and chlorine—such as atomic radius, bond length (C-F vs. C-Cl), and the nature of their lone pairs—play a significant role. Computational studies on other halogenated organic molecules have shown that fluorine can have distinct effects on molecular conformation compared to chlorine or bromine. These effects arise from factors like electrostatic repulsion between lone pairs and differences in the ability to form halogen bonds. For instance, the shorter C-F bond length and less polarizable nature of fluorine's lone pairs can lead to different steric and electronic interactions compared to chlorine.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, this could involve modeling its synthesis or its reactions with nucleophiles or electrophiles. Theoretical calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. By calculating the activation energies associated with different possible pathways, chemists can predict which reaction mechanism is most favorable. For instance, in nucleophilic aromatic substitution reactions at the 4-position, computational modeling could determine the structure of the Meisenheimer intermediate and the energy barrier to its formation and subsequent loss of the chloride leaving group. To date, specific computational studies detailing reaction mechanisms for this compound are not prominent in the literature, representing an area for future research.
Transition State Analysis for Key Synthetic Steps
While specific transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, computational studies on the formation of the core 7-azaindole scaffold provide a framework for understanding the key synthetic steps. Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.
The computational analysis of a Rh(III)-catalyzed 7-azaindole synthesis has shown that an external Ag+ oxidant can promote the reaction by oxidizing Rh(III) intermediates. researchgate.net This oxidation is calculated to lower the activation barriers for subsequent steps, including the concerted metalation-deprotonation (CMD) C-H activation, 1,2-alkyne insertion, and reductive elimination. researchgate.net Such computational insights are invaluable for optimizing reaction conditions and catalyst design for the synthesis of complex heterocyclic systems like this compound.
| Reaction Step | Intermediate/Transition State | Calculated Gibbs Free Energy (kcal/mol) |
|---|---|---|
| C-H Activation | Concerted Metalation Deprotonation (CMD) Transition State | Data not publicly available for specific reaction |
| Alkyne Insertion | 1,2-Alkyne Insertion Transition State | Data not publicly available for specific reaction |
| Reductive Elimination | Reductive Elimination Transition State | Data not publicly available for specific reaction |
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry plays a vital role in predicting the regioselectivity of synthetic reactions, particularly in electrophilic aromatic substitution on heterocyclic rings like 1H-pyrrolo[2,3-b]pyridine. The distribution of electron density in the molecule, which can be calculated using various quantum mechanical methods, governs the preferred site of attack for an incoming electrophile.
For the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, electrophilic substitution reactions, such as halogenation, typically occur at the C3 position of the pyrrole ring. This preference is attributed to the higher electron density at this position, making it the most nucleophilic center. Enzymatic halogenation studies on azaindoles have confirmed that the C3 position is the favored site for bromination. nih.gov
Computational models can quantify the reactivity of different positions within the molecule. For example, calculating the Fukui functions or mapping the electrostatic potential can provide a theoretical basis for the observed regioselectivity. These methods help in understanding why one position is more reactive than another, which is crucial for planning synthetic strategies to obtain the desired isomer of substituted pyrrolo[2,3-b]pyridines.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Chemoinformatics and QSAR are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methods are extensively applied in drug discovery to guide the optimization of lead compounds.
Three-Dimensional QSAR (3D-QSAR) Model Development for Pyrrolo[2,3-b]pyridine Derivatives
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to develop predictive models for the biological activity of a series of molecules. These models correlate the 3D properties of the molecules (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) with their observed activity.
Studies on pyrrolo[2,3-b]pyridine and related pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors have successfully employed CoMFA and CoMSIA to build robust 3D-QSAR models. nih.govsci-hub.se These models typically exhibit good statistical parameters, such as high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²), indicating their predictive power. nih.govsci-hub.se
The contour maps generated from these analyses provide a visual representation of the regions around the aligned molecules where modifications are likely to increase or decrease biological activity. For example, a CoMSIA map might indicate that bulky substituents are favored in one region (sterically favored, often shown in green), while electronegative groups are preferred in another (electrostatic-favored, often shown in blue). This information is invaluable for the rational design of new, more potent derivatives.
| Model | Compound Series | q² | r² | r²_pred | Reference |
|---|---|---|---|---|---|
| CoMFA | Pyrrolo[3,2-d]pyrimidine KDR Inhibitors | 0.542 | 0.912 | 0.913 | nih.govnih.gov |
| CoMSIA | Pyrrolo[3,2-d]pyrimidine KDR Inhibitors | 0.552 | 0.955 | 0.897 | nih.govnih.gov |
| CoMFA | Pyrrolo[2,3-b]pyridine c-Met Inhibitors | 0.692 | 0.912 | 0.897 | sci-hub.se |
| CoMSIA | Pyrrolo[2,3-b]pyridine c-Met Inhibitors | 0.751 | 0.946 | 0.944 | sci-hub.se |
Molecular Docking Simulations for Interaction Prediction (e.g., with protein binding sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a protein target, typically a receptor or an enzyme.
Docking studies on pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have been instrumental in understanding their mechanism of action as kinase inhibitors. sci-hub.semdpi.comjapsonline.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. For example, the pyrrolo[2,3-b]pyridine core often forms crucial hydrogen bonds with the hinge region of the kinase domain. sci-hub.se
The results of molecular docking are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. This information, combined with the analysis of the binding pose, helps in understanding the structure-activity relationships and in designing modifications to the ligand to improve its binding and, consequently, its biological activity.
| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR | 4hjo | Data not publicly available | Data not publicly available | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivative | VEGFR2 | 4asd | Data not publicly available | Data not publicly available | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivative | Her2 | 3rcd | Data not publicly available | Data not publicly available | mdpi.com |
| Pyrrolo[2,3-b]pyridine derivative | c-Met | Data not publicly available | Data not publicly available | Met1160, Asp1222 | sci-hub.se |
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to gain a more dynamic understanding of the binding interactions.
For pyrrolo[2,3-b]pyridine and its related derivatives, MD simulations can provide valuable information about the conformational changes in both the ligand and the protein upon binding. By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation time. A stable complex will typically show low and converging RMSD values. mdpi.com
Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target protein using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more accurate estimation of the binding affinity than docking scores alone and can be used to rank a series of compounds. sci-hub.sejapsonline.com
| Compound Class | Protein Target | Simulation Length (ns) | Average RMSD (nm) | Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine derivative | c-Met | 100 | Data not publicly available | Data not publicly available | sci-hub.se |
| 7H-pyrrolo[2,3-d]pyrimidine derivative | PAK4 | 200 | 0.139 - 0.188 | Data not publicly available | mdpi.com |
| Pyrrolo[2,3-b]pyridine derivative | BTK | 40 | Data not publicly available | Data not publicly available | japsonline.com |
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental characterization for the specific chemical compound This compound is not available in the public domain.
The execution of advanced spectroscopic and analytical methodologies is fundamental to the structural elucidation and confirmation of novel chemical entities. However, specific datasets corresponding to the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) for this compound could not be located.
Consequently, the generation of an article with detailed research findings and data tables, as per the requested outline, cannot be fulfilled at this time. The creation of such content would require access to primary research data from the synthesis and analysis of this particular compound, which is not currently published or accessible.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Chromatographic and Purity Assessment Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. For a compound such as 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, which may have limited volatility, derivatization is often a necessary prerequisite for successful GC-MS analysis. This process involves chemically modifying the compound to increase its volatility and thermal stability.
The derivatization of this compound typically targets the reactive N-H group of the pyrrole (B145914) ring. Silylation, for instance, is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. This derivatization effectively blocks the polar N-H bond, thereby reducing intermolecular hydrogen bonding and increasing the molecule's volatility, making it amenable to GC analysis.
Once derivatized, the sample is injected into the gas chromatograph. The separation of the analyte from other components in the sample mixture is achieved based on its differential partitioning between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a mobile phase, which is an inert gas such as helium or nitrogen. The choice of the GC column is critical; a non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often suitable for the separation of halogenated heterocyclic compounds.
Following separation in the GC column, the eluted derivative of this compound enters the mass spectrometer. In the ion source, the molecule is typically subjected to electron ionization (EI), where it is bombarded with a high-energy electron beam. This results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, providing valuable information for the structural elucidation and confirmation of the analyte. The presence of chlorine and fluorine atoms in the molecule will result in characteristic isotopic patterns in the mass spectrum, further aiding in its identification.
The data obtained from a GC-MS analysis is typically presented as a chromatogram, which is a plot of detector response versus retention time, and a mass spectrum for each chromatographic peak. The retention time is the time it takes for the analyte to pass through the GC column and is a characteristic property of the compound under a specific set of analytical conditions.
While specific experimental data for the GC-MS analysis of volatile derivatives of this compound is not extensively available in publicly accessible literature, a hypothetical set of parameters and expected results can be constructed based on the analysis of similar halogenated heterocyclic compounds. The following interactive table illustrates a plausible set of GC-MS parameters and the kind of data that would be expected from such an analysis of a trimethylsilyl (TMS) derivative.
Interactive Data Table: Hypothetical GC-MS Parameters and Expected Data for the TMS Derivative of this compound
| Parameter | Value | Description |
| Gas Chromatograph | ||
| Column | 5% Diphenyl/95% Dimethylpolysiloxane | A common, versatile column for a wide range of analytes. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |
| Carrier Gas | Helium | Inert gas for the mobile phase. |
| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program designed to separate compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | The standard energy for generating reproducible mass spectra. |
| Mass Range | 50-500 m/z | A typical mass range to capture the molecular ion and key fragments. |
| Expected Results | ||
| Retention Time | ~15.2 min | Hypothetical retention time under the specified conditions. |
| Molecular Ion (M⁺) | m/z 254/256 | Expected for the TMS derivative, showing the characteristic isotopic pattern for one chlorine atom. |
| Key Fragment Ions | m/z 239/241, 73 | Hypothetical fragments corresponding to the loss of a methyl group and the characteristic TMS ion, respectively. |
This detailed analytical approach allows for the unambiguous identification and purity assessment of this compound, which is crucial for its application in research and development.
Applications of 4 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine As Synthetic Precursors and Scaffolds
Building Blocks in Heterocyclic Synthesis
The unique structural and electronic properties of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine make it an excellent starting material for the construction of diverse heterocyclic systems. The halogen atoms act as key functional handles, enabling a variety of cross-coupling and displacement reactions to build molecular complexity.
Synthesis of Fused and Bridged Pyrrolo[2,3-b]pyridine Systems
The 7-azaindole (B17877) core of this compound is a foundational scaffold for the synthesis of more elaborate fused and bridged heterocyclic systems. Synthetic strategies often involve functionalizing the core scaffold and then inducing intramolecular reactions to form new rings.
For instance, derivatives of 4-chloro-pyrrolopyridines can be elaborated through multi-step sequences to generate precursors for cyclization. A notable, albeit sometimes unintentional, transformation is the formation of a tricyclic eight-membered 7-azaindole, which can occur as a side product during the deprotection of a trimethylsilylethoxymethyl (SEM)-protected pyrrole (B145914) nitrogen. nih.gov This transformation highlights how manipulation of protecting groups on a functionalized 4-chloro-pyrrolopyridine scaffold can lead to complex bridged systems. nih.gov
Furthermore, the synthesis of fused systems such as pyrido[1,2-c]pyrimidines has been achieved from related chloro-fluoro-pyridine precursors. nih.govnih.gov These syntheses involve a ring-closing reaction to form the bicyclic core, a strategy that demonstrates the utility of halogenated pyridines as precursors to fused architectures. nih.govnih.gov The general approach involves constructing a side chain on the pyridine (B92270) ring that can subsequently undergo cyclization to form the new fused ring.
| Precursor Type | Reaction Type | Resulting System | Key Feature |
|---|---|---|---|
| SEM-protected 4-chloro-pyrrolopyridine derivative | Protecting group removal (deprotection) | Tricyclic 8-membered ring system | Formation of a bridged, polycyclic structure from a functionalized core. nih.gov |
| Functionalized 2-aminopyridine | Intramolecular Ring-Closing Reaction | Fused pyrido[1,2-c]pyrimidine (B1258497) core | Demonstrates the use of halogenated pyridines to build fused heterocyclic scaffolds. nih.govnih.gov |
Construction of Complex Polycyclic Architectures
Beyond simple fused rings, this compound is a precursor for assembling intricate polycyclic architectures. The reactivity of the chloro group, typically at the C4 position, allows for the introduction of side chains that can participate in intramolecular cyclization reactions to form additional rings.
The construction of these complex systems relies on the sequential and regioselective functionalization of the 7-azaindole core. For example, a side chain introduced via substitution of the 4-chloro group can be designed to react with another position on the scaffold, such as the C3 position of the pyrrole ring or the pyrrole nitrogen, to forge a new ring and create a polycyclic structure. The formation of the aforementioned eight-membered ring system is a clear example of how a seemingly simple deprotection step can result in a complex polycyclic architecture from a substituted 4-chloro-7-azaindole (B22810) precursor. nih.gov Such transformations are pivotal in creating molecules with defined three-dimensional shapes, which is often a requirement for potent biological activity.
Scaffolds in Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS)
The distinct reactivity of the different positions on the this compound scaffold makes it an ideal starting point for both Diversity-Oriented Synthesis (DOS), which aims to create a wide range of structurally diverse molecules, and Target-Oriented Synthesis (TOS), which focuses on the synthesis of a specific molecule of interest.
Generation of Compound Libraries for Chemical Biology Studies
The this compound scaffold is exceptionally well-suited for generating large libraries of related compounds for screening in chemical biology and drug discovery. juniperpublishers.comresearchgate.net The differential reactivity of the C4-chloro and C6-fluoro groups, along with other positions on the heterocyclic core (e.g., C2, C3, and N1), allows for programmed, site-selective modifications.
A common strategy involves using palladium-catalyzed cross-coupling reactions. The C4-chloro position is readily functionalized via reactions like the Buchwald-Hartwig amination to introduce a variety of amine-containing substituents. nih.gov If another halogen, such as iodine, is installed at a different position (e.g., C2), that site can be selectively modified using a different cross-coupling reaction, like the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. nih.gov This orthogonal reactivity is a cornerstone of DOS, enabling the rapid generation of a matrix of compounds from a common intermediate. researchgate.net The fluoro group at the C6 position is more resistant to substitution than chlorine, but it can be replaced under more forcing conditions or by using specific nucleophilic aromatic substitution (SNAr) chemistry, adding another layer of potential diversification.
| Position | Halogen | Reaction Type | Introduced Moiety | Reference Example |
|---|---|---|---|---|
| C4 | Chloro | Buchwald-Hartwig Amination | Secondary Amines | nih.gov |
| C2 | Iodo | Suzuki-Miyaura Coupling | Aryl / Heteroaryl Groups | nih.gov |
| C6 | Chloro | Suzuki Cross-Coupling | Arylboronic acids | tandfonline.com |
Strategic Use in Total Synthesis of Natural Products (if relevant)
The pyrrolo[2,3-b]pyridine (7-azaindole) core is a structural motif found in various biologically active natural products. rsc.org However, a review of the available literature does not indicate prominent use of this compound as a specific strategic starting material in the total synthesis of these natural products. chim.it Syntheses of such natural products often involve constructing the bicyclic azaindole core from simpler acyclic or monocyclic precursors rather than starting with a pre-functionalized, halogenated scaffold.
Precursors for Advanced Chemical Probes and Tools
Azaindole derivatives are recognized for their utility as probes in biological imaging and as tools for chemical biology research. nih.gov The this compound scaffold is an excellent precursor for the development of such advanced chemical probes.
The reactive chloro group at the C4 position serves as a convenient attachment point for linking the scaffold to reporter molecules, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels. This functionalization can be achieved through nucleophilic substitution or cross-coupling reactions, allowing for the tailored synthesis of probes designed to interact with specific biological targets. The inherent fluorescence of some azaindole derivatives can also be modulated by the substituents, offering a pathway to develop novel fluorescent probes. The ability to systematically modify the scaffold allows for the fine-tuning of the probe's photophysical properties as well as its biological targeting specificity.
Development of Fluorescent Ligands and Imaging Agents
The 1H-pyrrolo[2,3-b]pyridine core is a component of various molecular structures designed for fluorescence applications. While specific studies detailing the use of this compound for creating fluorescent ligands are not extensively documented, research on analogous heterocyclic systems demonstrates the potential of this scaffold. For instance, studies on unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles, which share a related fused-ring structure, have shown that these compounds can exhibit significant fluorescence properties. rsc.org
In one study, a 5-p-diethylaminophenyl substituted dihydropyrrolopyrrole derivative demonstrated solvatochromic fluorescence, with its emission wavelength shifting from 393 nm in nonpolar n-hexane to 446 nm in polar acetonitrile. rsc.org Another derivative with a different substitution pattern exhibited dual fluorescence in certain solvents and a large Stokes shift (up to 230 nm) in polar solvents. rsc.org These findings highlight how the electronic properties of the core heterocyclic structure can be modulated through substituent groups to create environmentally sensitive fluorescent probes. The chloro and fluoro substituents on the this compound ring provide reactive handles for chemists to attach various chromophores or auxochromes, suggesting its potential as a precursor for novel imaging agents and fluorescent ligands.
Probes for Investigating Biological Pathways (without clinical data)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently used to design potent and selective inhibitors of key enzymes, particularly protein kinases. These inhibitor molecules serve as chemical probes to investigate the roles of specific enzymes in complex biological signaling pathways. By selectively blocking an enzyme's activity, researchers can observe the downstream cellular effects and thereby elucidate the enzyme's function.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors for several important kinases, demonstrating the utility of this scaffold in creating tools for biological research.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors : Abnormal activation of the FGFR signaling pathway is implicated in various tumors. rsc.orgnih.gov Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives that show potent inhibitory activity against FGFR1, 2, and 3. rsc.org One such compound, with a trifluoromethyl group at the 5-position, exhibited IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov These compounds are valuable probes for studying the biological consequences of FGFR inhibition in cancer cell lines, such as effects on cell proliferation, apoptosis, migration, and invasion. rsc.org
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) Inhibitors : A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was designed to target MELK. nih.gov The most potent compound from this series showed an enzymatic inhibition IC₅₀ value of 32 nM. nih.gov In cell-based assays, it demonstrated an anti-proliferative effect on various cancer cell lines and was shown to induce apoptosis and arrest the cell cycle, making it a useful tool for investigating the role of MELK in cell division and survival. nih.gov
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors : GSK-3β is a key enzyme in the progression of Alzheimer's disease, particularly in the hyperphosphorylation of tau protein. nih.gov A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01, was designed and found to inhibit GSK-3β with an exceptionally low IC₅₀ of 0.35 nM. nih.gov Molecular docking studies indicated that the pyrrolo[2,3-b]pyridine skeleton fits well into the ATP-binding pocket of the enzyme. nih.gov This compound serves as a powerful probe to study the downstream effects of GSK-3β inhibition, such as the reduction of tau phosphorylation and the promotion of neurite outgrowth in neuronal cell models. nih.gov
| Target Enzyme | Scaffold/Derivative Class | Reported Potency (IC₅₀) | Application as a Probe | Reference |
|---|---|---|---|---|
| FGFR1/2/3 | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives | 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) | Investigating tumor cell proliferation, apoptosis, and migration. | rsc.orgnih.gov |
| MELK | 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives | 32 nM | Studying cell cycle progression and apoptosis in cancer cell lines. | nih.gov |
| GSK-3β | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (S01) | 0.35 nM | Elucidating pathways of tau phosphorylation and neurogenesis. | nih.gov |
Intermediates in the Synthesis of Research Compounds (excluding pharmaceuticals/clinical)
The this compound molecule is an important intermediate in organic synthesis. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. The fluorine atom at the 6-position can also influence the molecule's electronic properties and may serve as a site for further modification or as a stable substituent to modulate biological activity.
The pyrrolopyridine scaffold is a foundational element in the design of numerous compounds that advance into pre-clinical evaluation. While specific pre-clinical candidates synthesized directly from this compound are not detailed in the provided sources, the general utility of related scaffolds is well-established. For example, the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold, an isomer of the title compound's core, has been used to create compounds that are investigated for their interaction with HIV-1 integrase. nih.gov These compounds were designed to be less sensitive to resistance-inducing mutations in the enzyme, a key consideration in the development of next-generation research compounds. nih.gov
The synthesis of such complex molecules often involves a stepwise approach where a core intermediate, analogous to this compound, is elaborated through sequential chemical reactions. The halogen atoms serve as key anchor points for building molecular complexity and exploring the structure-activity relationships necessary for identifying promising pre-clinical research candidates.
In the field of materials science, heterocyclic aromatic compounds are valued for their electronic and photophysical properties. The 1H-pyrrolo[2,3-b]pyridine nucleus, being a fused aromatic system rich in electrons, is an attractive building block for functional organic materials. pipzine-chem.com The presence of halogen atoms, as in 4-chloro-1H-pyrrolo[2,3-b]pyridine, provides reactive sites for polymerization or for linking the core to other electronically active units. pipzine-chem.com
This allows for the construction of larger, conjugated systems that could be explored for applications in organic electronics. The incorporation of the pyrrolopyridine unit can influence the material's properties, such as its charge transport characteristics, absorption and emission spectra, and thermal stability. While specific functional materials derived from this compound are not explicitly described, its structure makes it a prime candidate for use as a monomer or a core component in the synthesis of novel polymers, dyes, or other functional materials for research purposes.
Structure Activity Relationship Sar Studies and Ligand Design Principles for Pyrrolo 2,3 B Pyridine Scaffolds
Modulation of Molecular Interactions through Substituent Effects
The biological activity of the pyrrolo[2,3-b]pyridine scaffold can be finely tuned by the addition of various substituents. The distinct electronic properties of the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring provide a versatile platform for modification. stackexchange.com The pyrrole N-H group commonly acts as a crucial hydrogen bond donor, while the pyridine nitrogen atom serves as a hydrogen bond acceptor, anchoring the scaffold in the binding sites of target proteins.
Impact of Halogenation on Binding Pockets and Selectivity
Halogenation is a key strategy in modifying the pharmacodynamic and pharmacokinetic properties of drug candidates. On the pyrrolo[2,3-b]pyridine scaffold, halogens like chlorine and fluorine exert significant influence through a combination of electronic and steric effects.
The pyridine ring is inherently electron-deficient, which can make direct electrophilic substitution, such as halogenation, a chemical challenge. stackexchange.comnih.govchemrxiv.org Consequently, the presence of halogens is often the result of carefully planned synthetic routes. A chlorine atom at the 4-position, as seen in the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, enhances the electrophilicity of the ring, making this position a reactive handle for further synthetic modifications via nucleophilic substitution reactions. srinichem.com
In terms of biological interactions, halogens can modulate binding affinity and selectivity. For instance, studies on pyrrolo[2,3-b]pyridine analogues have shown that a fluorine-substituted phenyl ring can lead to potent activity against various cancer cell lines. nih.gov Similarly, the inclusion of a 4-chlorobenzyl group was a key feature in the development of a potent and selective Janus kinase 1 (JAK1) inhibitor based on the pyrrolo[2,3-b]pyridine scaffold. nih.gov Halogens can participate in specific, non-covalent interactions such as halogen bonding with backbone carbonyls or other electron-rich atoms in the binding pocket, and their steric bulk can be used to probe the shape and volume of the pocket, thereby improving selectivity.
Role of Substituents at Pyrrole and Pyridine Rings on Interaction Profiles
The strategic placement of different functional groups on both the pyrrole and pyridine rings is fundamental to optimizing the interaction profile of these ligands. Structure-activity relationship studies have illuminated how various substituents contribute to binding affinity and selectivity for different biological targets.
For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, modifications to the amide portion while keeping the rest of the scaffold constant revealed the importance of hydrophobicity and ring size for potency and selectivity over the PDE4D isoform. nih.gov
In another study focused on fibroblast growth factor receptor (FGFR) inhibitors, optimization of substituents on the 1H-pyrrolo[2,3-b]pyridine core led to the identification of a compound with nanomolar inhibitory activity against FGFR1-3. nih.govrsc.org This research demonstrated a clear SAR, where altering substituents allowed for the exploration of a hydrophobic pocket within the enzyme's active site. nih.gov The development of selective JAK1 inhibitors also relied heavily on the systematic modification of the pyrrolo[2,3-b]pyridine scaffold to achieve high selectivity over other JAK isoforms. nih.gov
The following table summarizes key SAR findings for the pyrrolo[2,3-b]pyridine scaffold from various studies.
| Target Enzyme | Substitution Position | Type of Substituent | Effect on Activity |
| PDE4B | Position 2 | Carboxamide derivatives | Ring size and hydrophobicity are critical for potency and selectivity. nih.gov |
| FGFR1-3 | General Scaffold | Various aryl groups | Optimization led to potent pan-FGFR inhibitors with nanomolar IC50 values. nih.gov |
| JAK1 | General Scaffold | N-alkyl carboxamides | Led to the discovery of highly potent and selective JAK1 inhibitors. nih.gov |
| Cancer Cell Lines | General Scaffold | Fluorine-substituted phenyl | Resulted in good activity against A549, HeLa, and MDA-MB-231 cell lines. nih.gov |
Conformational Flexibility and Rigidity in Ligand Design
The three-dimensional shape, or conformation, of a ligand is a critical determinant of its biological activity. A ligand must adopt a specific "active conformation" to bind optimally to its target protein. The inherent flexibility or rigidity of a scaffold influences its ability to adopt this conformation.
Analysis of Active Conformations and Their Contribution to Interactions
Conformational restriction is a powerful strategy in ligand design. By making a molecule more rigid and pre-organizing it into its active conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in potency. This principle was demonstrated in studies of the related pyrrolo[3,2-d]pyrimidine scaffold, where the introduction of a methyl group restricted bond rotation. nih.gov This restriction reduced the number of available low-energy conformations, leading to a more than 150-fold increase in potency as a microtubule depolymerizing agent. nih.gov The active conformations of such compounds are often determined through techniques like X-ray crystallography of ligand-protein complexes, 1H NMR, and molecular modeling. nih.govnih.gov
Ligand Design Principles Based on Pyrrolo[2,3-b]pyridine Scaffolds
The pyrrolo[2,3-b]pyridine scaffold serves as an excellent starting point for the rational design of new therapeutic agents, leveraging principles from various drug discovery methodologies.
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) is a method that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then optimized, often by "growing" them into an adjacent binding pocket or "linking" multiple fragments together, to produce a high-affinity lead compound.
The pyrrolo[2,3-b]pyridine core is an ideal candidate for FBDD approaches. It can be considered a well-validated "scaffold" or a large fragment that effectively anchors within a binding site, such as the hinge region of many protein kinases, through key hydrogen bonds. The numerous SAR studies conducted on this scaffold can be viewed through the lens of FBDD. nih.govnih.govnih.gov In these studies, the core scaffold is maintained while various chemical moieties are systematically added (a "fragment growing" approach) to explore adjacent pockets and establish new interactions. This strategy allows for the efficient exploration of chemical space around the core, leading to the rapid development of compounds with enhanced potency and improved selectivity.
Structure-Based Design (SBDD) and Ligand-Based Design (LBDD) Methodologies
The development of potent and selective ligands for the 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is driven by two primary computational strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). These methodologies leverage structural information of the target protein and the pharmacophoric features of known active compounds, respectively, to guide the design of novel and optimized molecules.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of ligands that can fit precisely into the binding site of the target, maximizing favorable interactions and, consequently, biological activity.
A key application of SBDD in the context of pyrrolo[2,3-b]pyridine derivatives is molecular docking . This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, in the design of inhibitors for maternal embryonic leucine (B10760876) zipper kinase (MELK), molecular modeling has been employed to guide the synthesis of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov By understanding the binding interactions within the kinase's active site, researchers can rationally introduce or modify functional groups on the pyrrolo[2,3-b]pyridine core to enhance potency and selectivity.
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target is unknown. This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD methods involve the analysis of a set of known active and inactive compounds to derive a pharmacophore model, which represents the essential steric and electronic features required for biological activity.
One LBDD strategy applied to the pyrrolo[2,3-b]pyridine scaffold is scaffold hopping . This involves replacing the core scaffold of a known active molecule with a different, isosteric scaffold while retaining the original pharmacophoric groups. This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, a scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of phosphodiesterase 4B (PDE4B) inhibitors. nih.gov
Another LBDD technique is molecular hybridization , which involves combining structural features from two or more known bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. This approach has been used in the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, a scaffold closely related to pyrrolo[2,3-b]pyridine. mdpi.comnih.gov
The following table summarizes the key aspects of SBDD and LBDD methodologies in the context of pyrrolo[2,3-b]pyridine ligand design:
| Methodology | Principle | Key Techniques | Application Example for Pyrrolo[2,3-b]pyridine Scaffolds |
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the biological target to design complementary ligands. | Molecular Docking, X-ray Crystallography | Design of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as MELK inhibitors. nih.gov |
| Ligand-Based Drug Design (LBDD) | Relies on the knowledge of known active and inactive ligands to develop a pharmacophore model. | Scaffold Hopping, Molecular Hybridization, 3D-QSAR | Identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors through scaffold hopping. nih.gov |
Chemoinformatic Analysis of Pyrrolo[2,3-b]pyridine Chemical Space
Chemoinformatic analysis plays a crucial role in understanding the chemical space occupied by pyrrolo[2,3-b]pyridine derivatives and in identifying opportunities for the design of novel analogs with desired properties. This involves the use of computational tools to analyze, visualize, and navigate the vast landscape of possible chemical structures based on the pyrrolo[2,3-b]pyridine scaffold.
Exploration of Diversity and Novelty within Pyrrolo[2,3-b]pyridine Analogs
The exploration of chemical diversity within the pyrrolo[2,3-b]pyridine scaffold is essential for discovering new biological activities and for optimizing existing lead compounds. By systematically varying the substituents at different positions of the bicyclic ring system, researchers can generate large libraries of analogs with a wide range of physicochemical and pharmacological properties.
The synthesis of novel pyrrolo[2,3-b]pyridine derivatives is a key aspect of exploring this chemical space. For instance, the synthesis of a series of thirty-two novel pyrrolo[2,3-b]pyridine analogues has been reported, demonstrating the accessibility of diverse chemical matter around this core. nih.govresearchgate.net These efforts contribute to the expansion of the known chemical space for this scaffold.
Computational methods are also employed to assess the novelty and diversity of newly designed or synthesized compounds. By comparing the structural features and predicted properties of new analogs to those of existing compounds in chemical databases, it is possible to quantify their novelty. This helps to prioritize the synthesis of compounds that are truly innovative and have a higher probability of exhibiting unique biological profiles.
The following table presents a selection of research findings that highlight the exploration of diversity and novelty within the pyrrolo[2,3-b]pyridine chemical space:
| Research Focus | Key Findings |
| Anticancer Agents | The synthesis of thirty-two novel pyrrolo[2,3-b]pyridine analogues and their evaluation as antiproliferative agents has expanded the known chemical space of this scaffold for oncology applications. nih.govresearchgate.net |
| FGFR Inhibitors | A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent fibroblast growth factor receptor (FGFR) inhibitors, demonstrating the potential to discover novel chemotypes for this target class. rsc.org |
| BRAF Inhibitors | Based on the structure of FDA-approved BRAF inhibitors, two new series of pyrrolo[2,3-b]pyridine scaffolds were designed and synthesized, leading to the discovery of potent V600E-BRAF inhibitors. nih.gov |
| TNIK Inhibitors | A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors, leading to the design of new compounds with strong predicted activity against colorectal cancer cells. |
Through a combination of synthetic chemistry and chemoinformatic analysis, the chemical space of the this compound scaffold and its analogs is continuously being explored, leading to the discovery of novel compounds with potential therapeutic applications.
Future Research Directions and Unexplored Avenues in 4 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine Chemistry
Development of Novel and Unconventional Synthetic Routes
The pursuit of novel synthetic methodologies is driven by the need for greater efficiency, sustainability, and access to chemical diversity. For 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, moving beyond traditional multi-step syntheses towards greener and more innovative approaches is a primary objective.
Biocatalytic C-H halogenation is an increasingly attractive strategy due to its exceptional catalyst-controlled selectivity and operation under environmentally benign conditions. nih.gov Enzymatic halogenation, in particular, offers a compelling alternative to traditional methods that often rely on hazardous reagents. frontiersin.org Halogenase enzymes have evolved to regioselectively halogenate a wide array of substrates.
Future research could focus on harnessing halogenases for the synthesis of this compound. This could involve two main strategies: the de novo synthesis from a non-halogenated precursor or late-stage functionalization. For instance, a thermostable RebH enzyme variant has been successfully used for the C-H halogenation of azaindole derivatives. nih.govfrontiersin.org A similar approach could be investigated to introduce the chloro or fluoro substituents onto the 1H-pyrrolo[2,3-b]pyridine core with high regioselectivity, potentially obviating the need for protecting groups and reducing the number of synthetic steps.
| Potential Enzymatic Reaction | Enzyme Class | Substrate | Prospective Outcome |
| Regioselective Chlorination | FAD-dependent Halogenase | 6-fluoro-1H-pyrrolo[2,3-b]pyridine | Direct synthesis of the target compound |
| Regioselective Fluorination | Fluorinase | 4-chloro-1H-pyrrolo[2,3-b]pyridine | Alternative route to the target compound |
| Asymmetric Reduction | Reductase | Prochiral precursor | Access to chiral derivatives |
Visible-light photoredox catalysis has emerged as a powerful technology for forming chemical bonds under exceptionally mild conditions. mdpi.com These reactions proceed through single-electron transfer (SET) pathways, enabling unique transformations that are often difficult to achieve with traditional thermal methods. nih.govjove.com The synthesis of fluorinated aromatic compounds has particularly benefited from this approach. mdpi.com
The application of photoredox catalysis to the synthesis of this compound is a highly promising and unexplored avenue. Research could explore photocatalytic methods for either the direct C-H fluorination or chlorination of the pyrrolo[2,3-b]pyridine scaffold. For example, new photoredox-catalyzed cascade reactions have been developed to access other fluorinated pyrrole-containing heterocycles. nih.gov Such strategies could lead to more efficient and direct routes to the target molecule, potentially starting from readily available precursors and proceeding with high functional group tolerance. nih.gov
Electrochemical synthesis offers another sustainable alternative, using electrical current to drive redox reactions, thereby minimizing chemical waste. The development of electrochemical methods for the halogenation or construction of the azaindole ring system remains a fertile area for investigation.
| Proposed Methodology | Key Principle | Potential Application | Advantages |
| Photoredox Catalysis | Visible-light induced Single Electron Transfer (SET) | Late-stage C-H fluorination/chlorination of the azaindole core | Mild conditions, high functional group tolerance, novel reactivity. mdpi.comjove.com |
| Electrochemical Synthesis | Anodic Oxidation / Cathodic Reduction | Halogenation of the pyridine (B92270) or pyrrole (B145914) ring | Use of electrons as a traceless reagent, high atom economy, potential for scalability. |
Exploration of Underexplored Reactivity and Transformations
Beyond its synthesis, the reactivity of the this compound ring system is largely uncharted. Investigating its potential for novel transformations can unlock pathways to a vast array of new derivatives with potentially valuable properties.
Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the conversion of ubiquitous C-H bonds into valuable C-C, C-N, or C-O bonds, thus streamlining synthetic sequences. nih.gov For the azaindole scaffold, transition-metal-catalyzed C-H activation has been used to construct the heterocyclic ring and to functionalize it. rsc.org For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize 7-azaindoles from aminopyridines and alkynes. rsc.org
For this compound, the C-H bonds at the C2, C3, and C5 positions are prime targets for direct functionalization. Future research should focus on developing regioselective C-H activation protocols to introduce aryl, alkyl, or other functional groups at these positions. A transient directing group strategy, which has been successfully applied to the C4-H sulfonylation of indoles and 7-azaindole (B17877), could be a particularly fruitful approach to explore. acs.org Success in this area would provide rapid access to libraries of novel derivatives for biological screening.
| C-H Position | Potential Transformation | Catalyst System (Hypothetical) | Potential Product Class |
| C2-H | Direct Arylation | Pd(OAc)₂ / Ligand | 2-Aryl-4-chloro-6-fluoro-azaindoles |
| C3-H | Direct Alkylation | Ru(II) or Rh(III) | 3-Alkyl-4-chloro-6-fluoro-azaindoles |
| C5-H | Amination / Etherification | Cu(I) or Pd(II) | 5-Amino/Alkoxy-4-chloro-6-fluoro-azaindoles |
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. mdpi.comorganic-chemistry.org These features are particularly beneficial for handling hazardous reagents or intermediates and for optimizing reaction conditions rapidly.
Translating the synthesis of this compound to a continuous flow process is a logical next step for improving its manufacturing efficiency and reproducibility. mdpi.com Furthermore, integrating flow reactors with automated platforms can accelerate the synthesis and purification of derivative libraries. scribd.com Automated synthesizers that use pre-packaged reagent cartridges are making such technologies more accessible to the broader chemistry community, enabling rapid synthesis of compound arrays with minimal hands-on time. youtube.com Future work could aim to develop a robust flow protocol for the key bond-forming steps in the synthesis of the azaindole core, followed by its diversification using automated platforms.
| Parameter | Batch Synthesis | Flow Chemistry (Prospective) |
| Reaction Time | Hours | Minutes scribd.com |
| Scalability | Difficult, requires re-optimization | Straightforward (running longer) mdpi.com |
| Safety | Higher risk with exotherms/hazardous reagents | Enhanced safety due to small reaction volume |
| Process Control | Limited (bulk temperature/mixing) | Precise control of temperature, pressure, residence time organic-chemistry.org |
| Reproducibility | Can be variable batch-to-batch | High |
Advanced Computational Modeling and Predictive Studies
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. It allows for the investigation of reaction mechanisms, prediction of molecular properties, and rational design of novel compounds and catalysts. researchgate.netmdpi.com Molecular modeling has already been applied in the design of other 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. nih.gov
For this compound, computational studies are currently lacking but hold immense potential. DFT calculations could be employed to:
Predict Site Reactivity: Determine the most likely sites for electrophilic, nucleophilic, and radical attack, thereby guiding the development of C-H functionalization strategies.
Elucidate Reaction Mechanisms: Model the transition states of potential enzymatic or photocatalytic reactions to understand their feasibility and selectivity.
Calculate Physicochemical Properties: Predict properties such as bond dissociation energies, electronic structure, and spectroscopic signatures, which are crucial for understanding the molecule's behavior.
These in silico studies would provide a theoretical framework to guide and accelerate experimental efforts, minimizing trial-and-error experimentation and enabling a more rational design of synthetic routes and novel derivatives.
| Computational Method | Research Question | Potential Impact |
| Density Functional Theory (DFT) | What is the mechanism of a proposed photoredox C-H fluorination? | Rational optimization of catalysts and reaction conditions. researchgate.net |
| Molecular Docking | How might derivatives bind to a specific biological target (e.g., a kinase)? | Design of new analogues with improved biological activity. nih.gov |
| NBO/HOMO-LUMO Analysis | Which C-H bond is most susceptible to activation? | Prioritization of experimental strategies for C-H functionalization. mdpi.com |
Machine Learning and AI in Reaction Prediction and Design
The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the synthetic strategies involving this compound. beilstein-journals.orgrjptonline.org These computational tools can significantly accelerate the development of new derivatives by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic pathways. beilstein-journals.orgresearchgate.net
Deep learning models, trained on vast datasets of chemical reactions, can predict the most probable products of a reaction involving the this compound core. researchgate.netrsc.org This predictive power allows chemists to prioritize experiments, saving time and resources. For instance, AI algorithms can analyze the electronic and steric properties of the pyrrolopyridine ring to forecast the regioselectivity of substitution reactions, a crucial aspect in the synthesis of complex molecules.
Furthermore, AI can be employed to design novel molecules with desired properties. By using generative models, researchers can explore a vast chemical space of potential derivatives of this compound that are optimized for specific biological targets or material properties.
| AI/ML Application | Predicted Outcome for this compound Chemistry |
| Reaction Yield Prediction | Optimization of coupling reaction conditions to maximize the yield of desired products. |
| Retrosynthesis Planning | Generation of novel and efficient synthetic routes to complex target molecules. |
| De Novo Drug Design | Design of new kinase inhibitors with improved potency and selectivity. |
| Property Prediction | Estimation of physicochemical properties (e.g., solubility, pKa) for virtual libraries. |
High-Throughput Virtual Screening for Novel Interactions
High-throughput virtual screening (HTVS) offers a powerful computational approach to explore the biological potential of this compound derivatives. nih.govnih.gov By screening large virtual libraries of compounds against a multitude of biological targets, HTVS can identify novel protein-ligand interactions and uncover new therapeutic applications for this scaffold. nih.gov
The process involves docking vast numbers of virtual compounds into the binding sites of various proteins to predict their binding affinity and mode. ijper.org This can lead to the identification of unexpected biological activities for derivatives of this compound, expanding their therapeutic potential beyond their current applications. For example, HTVS could reveal that certain derivatives are potent inhibitors of proteases, phosphatases, or other enzyme families, opening up new avenues for drug discovery.
| HTVS Workflow Step | Description | Relevance to this compound |
| Library Generation | Creation of a large, diverse virtual library of derivatives. | Exploring a wide range of substituents at various positions of the core structure. |
| Target Selection | Identification of a panel of disease-relevant protein targets. | Screening against kinases, G-protein coupled receptors, and other important drug targets. |
| Molecular Docking | Computational prediction of binding modes and affinities. | Identifying derivatives with high predicted affinity for specific targets. |
| Hit Identification | Selection of promising candidates for further experimental validation. | Prioritizing compounds for synthesis and biological testing. |
Integration with Chemical Biology and Materials Science
The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications in chemical biology and materials science.
Design of Advanced Molecular Probes for Fundamental Biological Research
Derivatives of this compound can be functionalized to create sophisticated molecular probes for studying complex biological processes. For instance, the introduction of a fluorophore to the scaffold could yield fluorescent probes for imaging specific proteins or cellular compartments. The pyrrolopyridine core can be designed to bind to a specific target, while the fluorophore provides the means for visualization.
Furthermore, by incorporating photoreactive groups, it is possible to develop photoaffinity probes. These probes can be used to identify the binding partners of a particular derivative within a complex biological system, providing valuable insights into its mechanism of action.
Exploration of Novel Material Science Applications Beyond Traditional Uses
The aromatic and electron-rich nature of the pyrrolopyridine ring system suggests that derivatives of this compound could find applications in materials science. mdpi.com The ability to tune the electronic properties of the molecule through substitution could lead to the development of novel organic semiconductors, materials for organic light-emitting diodes (OLEDs), or components of advanced polymers. mdpi.com
For example, polymers incorporating the this compound moiety could exhibit interesting thermal or mechanical properties. The presence of fluorine atoms can enhance thermal stability and hydrophobicity, making these materials suitable for a range of high-performance applications. mdpi.com
| Potential Application | Required Properties of Derivatives |
| Organic Semiconductors | Tunable HOMO/LUMO energy levels, good charge carrier mobility. |
| OLEDs | High photoluminescence quantum yield, suitable emission wavelength. |
| Functional Polymers | High thermal stability, specific mechanical properties, processability. |
Challenges and Opportunities for Future Research
While the future of this compound chemistry is promising, several challenges and opportunities lie ahead. A significant challenge is the need for large, high-quality datasets to train accurate ML models for reaction prediction and design. beilstein-journals.org The synthesis of novel derivatives for materials science applications will also require the development of new and efficient synthetic methodologies. chim.it
However, these challenges also present exciting opportunities. The development of automated synthesis platforms, guided by AI, could dramatically accelerate the discovery of new compounds with desired properties. The exploration of the untapped potential of this compound in chemical biology and materials science could lead to breakthroughs in these fields. The continued investigation of this versatile scaffold is sure to yield exciting new discoveries and applications in the years to come.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be optimized?
Methodological Answer: The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves halogenation and cross-coupling reactions. For example, regioselective bromination of the pyrrolo[2,3-b]pyridine core can be achieved using HNO₃ at controlled temperatures (0°C to room temperature), followed by Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst . Fluorination at the 6-position typically employs fluorinating agents like Selectfluor under inert conditions. Optimization of regioselectivity requires precise stoichiometric control and monitoring via HPLC or LC-MS to minimize byproducts .
Q. Q2. What safety protocols are critical during the handling and disposal of this compound?
Methodological Answer: Due to its halogenated structure, this compound requires strict safety measures:
- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H333 hazard). Avoid contact with skin (H313) or ingestion (H303) .
- Waste Disposal: Segregate halogenated waste and transfer it to certified biohazard waste treatment facilities. Neutralization protocols for acidic/basic residues should follow institutional guidelines .
Q. Q3. How can the purity and structural identity of this compound be verified?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is recommended for biological assays .
- Structural Confirmation: Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR to confirm substitution patterns. X-ray crystallography (as in related pyrrolo[2,3-d]pyrimidine derivatives) resolves ambiguities in regiochemistry .
Advanced Research Questions
Q. Q4. How do structural modifications at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core influence kinase inhibition activity?
Methodological Answer: Structure-activity relationship (SAR) studies show that substitutions at the 3-position (e.g., sulfonamide or carbonyl groups) enhance binding to kinase ATP pockets, while 5-position halogens (Cl/F) improve metabolic stability. For example, 3-carboxy derivatives exhibit nanomolar IC₅₀ against CDK4/6 kinases. Computational docking (e.g., Schrödinger Suite) paired with in vitro kinase profiling (e.g., Eurofins KinaseProfiler) validates these interactions .
Q. Q5. What strategies resolve contradictions in reported synthetic yields for fluorinated pyrrolo[2,3-b]pyridines?
Methodological Answer: Discrepancies in yields often stem from variations in fluorination conditions. For instance, Selectfluor in DMF at 80°C may degrade the pyrrole ring, reducing yields. Alternative approaches include using milder fluorinating agents (e.g., KF/18-crown-6 in DCM) or protecting-group strategies (e.g., Boc protection) to stabilize the core during reaction . Reaction monitoring via ¹⁹F NMR can identify intermediates and optimize step efficiency.
Q. Q6. How can this compound be functionalized for positron emission tomography (PET) imaging applications?
Methodological Answer: Fluorine-18 labeling at the 6-position is achievable via nucleophilic aromatic substitution (¹⁸F⁻ with K₂.2.2/KHCO₃ in DMSO at 120°C). Post-labeling, introduce a prosthetic group (e.g., NOTA or DOTA chelators) at the 3-position for radiometal conjugation (e.g., ⁶⁸Ga). In vivo PET imaging in rodent models requires validation of blood-brain barrier penetration and target specificity (e.g., dopamine D4 receptors) .
Q. Q7. What analytical techniques are used to characterize polymorphic forms of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
